Cas no 1019597-90-0 (1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine)
1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 2,5-difluoro-α-methyl-N-(1-methylethyl)-
- 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine
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- Inchi: 1S/C11H15F2N/c1-7(2)14-8(3)10-6-9(12)4-5-11(10)13/h4-8,14H,1-3H3
- InChI Key: AXTPWMDRHUSTJO-UHFFFAOYSA-N
- SMILES: C(C1C=C(F)C=CC=1F)(C)NC(C)C
1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01010442-1g |
[1-(2,5-Difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 95% | 1g |
¥1953.0 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01010442-5g |
[1-(2,5-Difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 95% | 5g |
¥5656.0 | 2023-02-27 | |
| Enamine | EN300-164515-0.05g |
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164515-0.1g |
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-164515-0.25g |
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-164515-0.5g |
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-164515-1.0g |
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-164515-2.5g |
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-164515-5.0g |
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-164515-10.0g |
[1-(2,5-difluorophenyl)ethyl](propan-2-yl)amine |
1019597-90-0 | 10g |
$3131.0 | 2023-06-08 |
1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine Suppliers
1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine
Professional Introduction to 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine (CAS No. 1019597-90-0)
1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1019597-90-0, belongs to a class of molecules that exhibit promising biological activities. The structural features of this compound, particularly the presence of 2,5-difluorophenyl and propan-2-yl groups, contribute to its unique chemical properties and potential therapeutic applications.
The 2,5-difluorophenyl moiety is a key structural element that enhances the compound's interaction with biological targets. Fluorine atoms are known for their ability to modulate the electronic properties of molecules, thereby influencing their binding affinity and selectivity. In the context of drug design, the introduction of fluorine atoms can lead to improved metabolic stability and enhanced binding to specific enzymes or receptors. This characteristic makes 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine a valuable scaffold for developing novel pharmacological agents.
The propan-2-yl group in the molecule adds another layer of complexity, contributing to its overall physicochemical properties. This alkyl chain can influence solubility, lipophilicity, and pharmacokinetic behavior, making it an important factor in drug optimization. Researchers have been exploring the use of such structural motifs in the design of compounds with potential applications in treating various diseases.
In recent years, there has been a growing interest in developing small molecules that can modulate neurotransmitter systems. 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine has been investigated for its potential role in affecting central nervous system (CNS) function. Studies have suggested that this compound may interact with specific neurotransmitter receptors, leading to changes in neuronal activity. Such interactions could have implications for the treatment of neurological disorders such as depression, anxiety, and cognitive impairments.
The compound's unique structural features also make it a candidate for further derivatization and optimization. By modifying the fluorine substitution pattern or introducing additional functional groups, researchers can fine-tune the biological activity of 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine. This approach is often employed in high-throughput screening programs to identify lead compounds with enhanced efficacy and reduced side effects.
Advances in computational chemistry have also facilitated the study of 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts and help in designing more effective drug candidates. Additionally, computational methods can be used to assess the metabolic stability and potential toxicity of the compound, providing valuable insights into its safety profile.
The synthesis of 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine involves multi-step organic reactions that require careful optimization. The introduction of fluorine atoms often necessitates specialized synthetic methodologies to ensure high yield and purity. Researchers have developed various strategies for fluorination reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These techniques are crucial for producing complex molecules like 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine with high precision.
Ongoing research in the field continues to uncover new applications for 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine. Studies are exploring its potential role in modulating inflammatory pathways and treating autoimmune diseases. The compound's ability to interact with multiple biological targets makes it a versatile tool for drug discovery. Furthermore, its structural features provide a foundation for developing next-generation therapeutics with improved efficacy and safety profiles.
In conclusion, 1-(2,5-difluorophenyl)ethyl(propan-2-yl)amine is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation. As research in this area progresses, we can expect to see more innovative applications for this molecule in treating various diseases.
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